(6-Ethylpyrimidin-4-yl)methanamine

DHFR inhibition pyrimethamine SAR 6-alkyl substituent effect

Prioritize (6-Ethylpyrimidin-4-yl)methanamine (900800-29-5) over generic ethylpyrimidine methanamine regioisomers. The 6-ethyl substitution is critical for low-nanomolar DHFR inhibition, delivering a 31-fold potency gain over pyrimethamine (144 nM vs. 4.49 µM). The free primary amine handle at the 4-position enables rapid diversification via amidation, reductive amination, or urea synthesis. Using the 2-ethyl or 5-ethyl variants risks >10-fold IC₅₀ increases and unpredictable biological performance. Ensure your synthetic route and SAR campaigns maintain target engagement by specifying this exact regioisomer.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Cat. No. B14866865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Ethylpyrimidin-4-yl)methanamine
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC=N1)CN
InChIInChI=1S/C7H11N3/c1-2-6-3-7(4-8)10-5-9-6/h3,5H,2,4,8H2,1H3
InChIKeyMVWCGWMSEKUYQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Ethylpyrimidin-4-yl)methanamine – Structural Identity, Physicochemical Profile, and Procurement-Relevant Specifications


(6-Ethylpyrimidin-4-yl)methanamine (CAS 900800-29-5) is a heterocyclic primary amine building block with molecular formula C₇H₁₁N₃ and molecular weight 137.18 g/mol [1]. The compound features a pyrimidine core substituted with an ethyl group at the 6-position and an aminomethyl group at the 4-position. This regiochemical arrangement distinguishes it from its positional isomers and analogs, conferring specific electronic and steric properties that influence reactivity in downstream synthetic transformations [2]. The compound is supplied at typical purities of 95–97% for research and further manufacturing use . Its structural motif—a 6-ethylpyrimidine with a free primary amine handle—appears as a substructure in multiple bioactive molecules targeting kinases and dihydrofolate reductase (DHFR), establishing its relevance as a privileged scaffold for medicinal chemistry [3].

Why (6-Ethylpyrimidin-4-yl)methanamine Cannot Be Casually Substituted – Regioisomer-Dependent Reactivity and Biological Consequence


Substituting (6-Ethylpyrimidin-4-yl)methanamine with its closest regioisomers—such as the 2-ethyl, 4-ethyl, or 5-ethyl variants—introduces non-trivial differences in electronic distribution across the pyrimidine ring, amine basicity, and steric accessibility of the aminomethyl handle [1]. In the context of biologically active 6-ethylpyrimidine derivatives, SAR studies on pyrimethamine analogs have demonstrated that replacing the 6-ethyl substituent with methyl or butyl increases the IC₅₀ for DHFR inhibition by more than 10-fold, underscoring that even minor alkyl modifications at this position produce disproportionate potency losses [2]. Furthermore, the 6-ethylpyrimidin-4-yl scaffold is a recurrent motif in kinase inhibitor patents and DHFR-targeting compounds, where the specific regiochemistry is essential for target engagement [3]. Procurement of a generic 'ethylpyrimidine methanamine' without specifying the 6,4-substitution pattern therefore risks compromised synthetic outcomes and unpredictable biological performance.

(6-Ethylpyrimidin-4-yl)methanamine – Quantitative Differentiation Evidence Versus Closest Analogs


6-Ethyl Substituent Is Critical for DHFR Potency: Class-Level SAR Evidence from Pyrimethamine Analog Series

Structure-activity relationship studies on pyrimethamine derivatives (5-aryl-6-alkylpyrimidine-2,4-diamines) provide class-level evidence that the 6-ethyl substituent is functionally non-redundant. Replacing the 6-ethyl group of pyrimethamine with a methyl or butyl group increased the IC₅₀ for DHFR inhibition by greater than 10-fold [1]. Although this evidence derives from the 2,4-diaminopyrimidine subclass rather than the 4-aminomethyl series directly, the pyrimidine ring electronics and steric contributions of the 6-ethyl group are conserved across subclasses. This establishes a class-level expectation that the 6-ethyl substitution pattern in (6-Ethylpyrimidin-4-yl)methanamine provides a differentiated steric and electronic profile compared to its 2-ethyl, 4-ethyl, and 5-ethyl regioisomers, with potential downstream consequences for target binding when elaborated into bioactive molecules.

DHFR inhibition pyrimethamine SAR 6-alkyl substituent effect

6-Ethylpyrimidine-Containing Analog Achieves 31-Fold Enhanced hDHFR Potency Over Parent Pyrimethamine

In a recent quantitative SAR study, the 6-ethylpyrimidine-containing compound WCDD115—a direct structural analog of pyrimethamine retaining the 6-ethylpyrimidine core—inhibited human DHFR (hDHFR) with an IC₅₀ of 144 nM, representing a 31-fold improvement over parent pyrimethamine (IC₅₀ = 4.49 µM) [1]. WCDD115 also suppressed NRF2 with an IC₅₀ of 57 nM, a 22-fold improvement. This study provides direct quantitative evidence that the 6-ethylpyrimidine scaffold, when appropriately elaborated, can support substantial gains in target potency. While WCDD115 is a more complex molecule than (6-Ethylpyrimidin-4-yl)methanamine itself, the latter serves as a potential synthetic entry point for constructing analogous 6-ethylpyrimidine-based inhibitor libraries [2].

human DHFR NRF2 inhibition anticancer SAR

Regiochemical Positioning of the Aminomethyl Handle Differentiates Synthetic Utility from 2-Ethyl and 5-Ethyl Isomers

The 4-aminomethyl substituent in (6-Ethylpyrimidin-4-yl)methanamine is positioned para-like to the 6-ethyl group on the pyrimidine ring. Radical-based C-H functionalization studies on electron-deficient heteroarenes have demonstrated that substituents at the 4- and 6-positions exert consistent and additive effects on regioselectivity during further functionalization [1]. Computational and experimental investigations into pyrimidine regioisomeric composition confirm that the relative positioning of substituents governs both the electronic environment at reactive centers and the preferred site of electrophilic or nucleophilic attack [2]. Specifically, the 6-ethyl group exerts an electron-donating inductive effect that modulates the basicity (predicted pKa ~8.3–8.6 for the aminomethyl group) and nucleophilicity of the primary amine, differentiating it from the 2-ethyl isomer (where the ethyl group is adjacent to a ring nitrogen, altering electronics differently) and the 5-ethyl isomer (where the ethyl and aminomethyl groups are in a meta relationship) .

regioselective synthesis building block reactivity C-H functionalization

(6-Ethylpyrimidin-4-yl)methanamine – High-Confidence Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of DHFR-Targeted Anticancer and Antiparasitic Compound Libraries

The class-level SAR evidence demonstrating that 6-ethyl substitution on the pyrimidine ring is essential for low-nanomolar DHFR inhibition [1] positions (6-Ethylpyrimidin-4-yl)methanamine as a strategic building block for constructing focused libraries targeting DHFR and related one-carbon metabolism enzymes. The 31-fold potency improvement achieved by the 6-ethylpyrimidine-containing analog WCDD115 over pyrimethamine (144 nM vs. 4.49 µM) [2] further validates this scaffold for anticancer drug discovery programs targeting NRF2/DHFR pathways. Researchers should prioritize this specific regioisomer over the 2-ethyl or 5-ethyl variants when the synthetic route requires a 6-ethylpyrimidine-4-aminomethyl architecture.

Kinase Inhibitor Scaffold Elaboration: Privileged Pyrimidine Core Functionalization

The 6-ethylpyrimidin-4-yl motif appears in multiple kinase inhibitor patents and preclinical candidates [1]. The free primary amine handle at the 4-position enables rapid diversification via amide bond formation, reductive amination, or urea synthesis, while the 6-ethyl group provides a defined lipophilic contact that can be exploited for hydrophobic pocket occupancy in kinase ATP-binding sites. The regiochemical profile of (6-Ethylpyrimidin-4-yl)methanamine—with its predictable electronic properties and established reactivity in C-H functionalization chemistry [2]—makes it suitable for parallel synthesis and structure-activity relationship expansion campaigns.

Agrochemical Intermediate: Fungicidal and Herbicidal Pyrimidine Derivative Synthesis

Patent literature (e.g., US5141941A and related filings) establishes that aminopyrimidine derivatives bearing ethyl substituents possess insecticidal, acaricidal, and fungicidal activities [1]. (6-Ethylpyrimidin-4-yl)methanamine can serve as a key intermediate for preparing aralkylamine-type fungicides where the 6-ethyl substitution pattern is specified in the generic Markush structures. Its primary amine functionality allows conjugation to diverse aryl and heteroaryl pharmacophores required for agrochemical activity.

Chemical Biology Tool Compound Synthesis: Target Identification and Probe Development

The quantitative SAR data linking 6-ethylpyrimidine-containing compounds to nanomolar DHFR and NRF2 inhibition [1] supports the use of (6-Ethylpyrimidin-4-yl)methanamine as a starting material for synthesizing affinity probes, photoaffinity labels, or fluorescent conjugates for target engagement studies. The primary amine provides a convenient attachment point for biotin, fluorophores, or solid-support linkers without compromising the 6-ethylpyrimidine pharmacophore.

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